2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound that features a bromo-substituted phenoxy group and a methoxy-substituted phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, using DMF and POCl3.
Acylation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group can be introduced using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, these reactions would be optimized for yield and efficiency. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a formyl group.
2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.
Properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTXZFKJIVFOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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